molecular formula C24H32N6O2 B4033418 3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE

3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE

Cat. No.: B4033418
M. Wt: 436.5 g/mol
InChI Key: IWUFUAZSTATFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves multiple steps, starting with the preparation of the key intermediates. One of the key intermediates is 2-(1-CYCLOHEXEN-1-YL)ETHYLAMINE, which can be synthesized through the reaction of cyclohexene with ethylamine . Another important intermediate is 3-ETHOXY-2-CYCLOHEXEN-1-ONE, which is prepared by the addition of organometallic reagents to cyclohexenone followed by hydrolysis .

The final step involves the condensation of these intermediates with 1,3,5-TRIAZINE derivatives under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is unique due to its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

11-[4-[2-(cyclohexen-1-yl)ethylamino]-6-ethoxy-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2/c1-2-32-24-27-22(25-12-11-17-7-4-3-5-8-17)26-23(28-24)29-14-18-13-19(16-29)20-9-6-10-21(31)30(20)15-18/h6-7,9-10,18-19H,2-5,8,11-16H2,1H3,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUFUAZSTATFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NCCC5=CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 2
Reactant of Route 2
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 3
Reactant of Route 3
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 4
Reactant of Route 4
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 5
Reactant of Route 5
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 6
3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-ETHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE

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